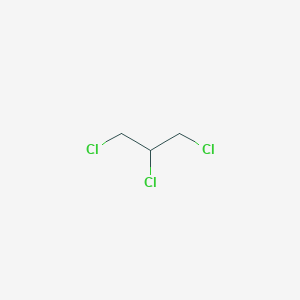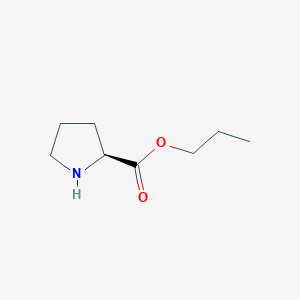
(S)-Propyl pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Propyl pyrrolidine-2-carboxylate, also known as PPC, is a chiral compound used in scientific research for its unique properties. PPC has been studied extensively for its potential applications in the field of neuroscience.
科学的研究の応用
(S)-Propyl pyrrolidine-2-carboxylate has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (S)-Propyl pyrrolidine-2-carboxylate has also been studied for its potential use as a cognitive enhancer and has been shown to improve memory and learning in animal models.
作用機序
The exact mechanism of action of (S)-Propyl pyrrolidine-2-carboxylate is not well understood, but it is thought to work by modulating the activity of glutamate receptors in the brain. Glutamate is a neurotransmitter that plays a key role in learning and memory. (S)-Propyl pyrrolidine-2-carboxylate may also work by increasing the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
生化学的および生理学的効果
(S)-Propyl pyrrolidine-2-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. (S)-Propyl pyrrolidine-2-carboxylate has also been shown to increase the expression of genes involved in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using (S)-Propyl pyrrolidine-2-carboxylate in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. (S)-Propyl pyrrolidine-2-carboxylate is also relatively easy to synthesize and is stable under a variety of conditions. One limitation of using (S)-Propyl pyrrolidine-2-carboxylate in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
将来の方向性
There are many potential future directions for research on (S)-Propyl pyrrolidine-2-carboxylate. One area of interest is the development of new drugs based on the structure of (S)-Propyl pyrrolidine-2-carboxylate. Another area of interest is the study of the long-term effects of (S)-Propyl pyrrolidine-2-carboxylate on the brain and its potential use in the treatment of neurodegenerative diseases. (S)-Propyl pyrrolidine-2-carboxylate may also have applications in the field of regenerative medicine, as it has been shown to promote the growth and survival of neurons.
合成法
(S)-Propyl pyrrolidine-2-carboxylate can be synthesized using various methods, including the Strecker synthesis and the Curtius rearrangement. The Strecker synthesis involves the reaction of propanal with ammonium chloride and potassium cyanide, followed by hydrolysis to form (S)-Propyl pyrrolidine-2-carboxylate. The Curtius rearrangement involves the reaction of propylamine with phosgene to form propyl isocyanate, which is then reacted with sodium azide to form (S)-Propyl pyrrolidine-2-carboxylate.
特性
CAS番号 |
134666-85-6 |
|---|---|
製品名 |
(S)-Propyl pyrrolidine-2-carboxylate |
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
propyl (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChIキー |
ZEERPIASPMMKRH-ZETCQYMHSA-N |
異性体SMILES |
CCCOC(=O)[C@@H]1CCCN1 |
SMILES |
CCCOC(=O)C1CCCN1 |
正規SMILES |
CCCOC(=O)C1CCCN1 |
同義語 |
L-Proline, propyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



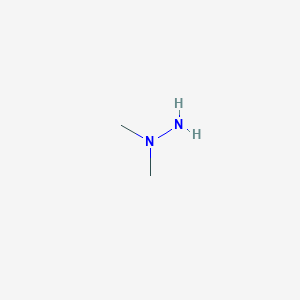
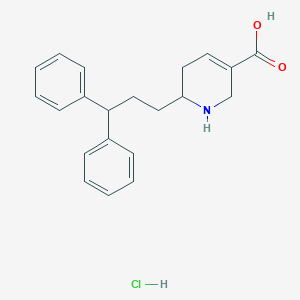
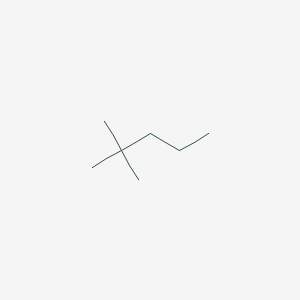
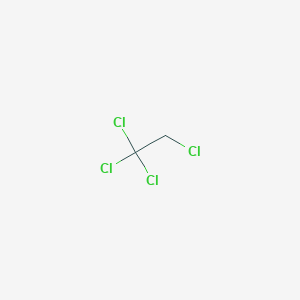

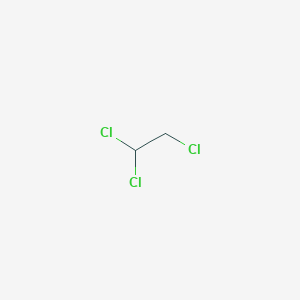
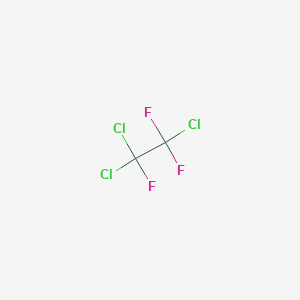
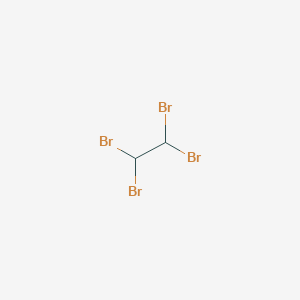
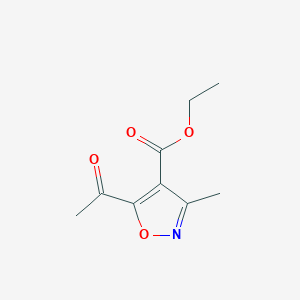
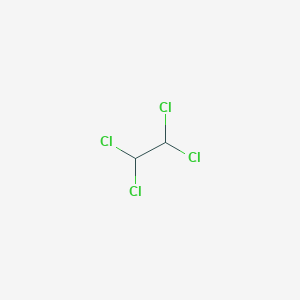
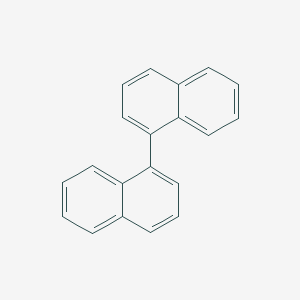
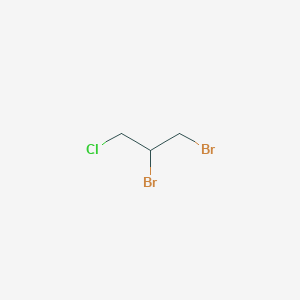
![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)
